6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
Description
This compound is a brominated coumarin derivative with a thiazolidine-3-carbonyl substituent at position 3 of the coumarin scaffold. Key structural features include:
- A thiazolidine ring (a saturated five-membered ring containing sulfur and nitrogen) linked via a carbonyl group to the coumarin core.
- A 2,5-dimethoxyphenyl group attached to the thiazolidine ring, contributing electron-donating methoxy groups that may influence electronic properties and target binding.
Properties
IUPAC Name |
6,8-dibromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2NO5S/c1-27-13-3-4-17(28-2)14(10-13)20-24(5-6-30-20)19(25)15-8-11-7-12(22)9-16(23)18(11)29-21(15)26/h3-4,7-10,20H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWPFKZDBPMNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one , with the molecular formula , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
- Molecular Weight: 555.24 g/mol
- CAS Number: 421569-57-5
- IUPAC Name: 6,8-dibromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
- Purity: Typically ≥ 95% .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties. Its structural features contribute to its interaction with various biological targets.
Anti-inflammatory Activity
Studies have shown that derivatives of thiazolidine compounds can inhibit inflammatory pathways. For instance, compounds similar to 6,8-dibromo derivatives have demonstrated the ability to reduce pro-inflammatory cytokine production and inhibit the activation of NF-kB pathways in cell models . This suggests potential applications in treating inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of this compound is notable. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial as oxidative stress is implicated in numerous chronic diseases .
Anticancer Potential
Preliminary studies suggest that 6,8-dibromo derivatives may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazolidine structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific mechanisms by which this compound exerts its anticancer effects warrant further investigation.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Modulation of Signaling Pathways: It likely affects signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
- Interaction with Cellular Receptors: It may bind to specific receptors involved in inflammation and cancer cell growth.
Case Studies
Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:
- Anti-diabetic Effects: A related compound demonstrated significant reductions in blood glucose levels and improved insulin sensitivity in diabetic mouse models .
- Cancer Research: In vitro studies showed that a thiazolidine derivative led to reduced viability of breast cancer cells by inducing apoptosis .
Data Table: Biological Activities
Scientific Research Applications
6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a research compound with the molecular formula C21H17Br2NO5S and a molecular weight of 555.24 g/mol. It typically has a purity of ≥ 95%.
Properties
Key properties of this compound include:
- IUPAC Name: 6,8-dibromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
- CAS Number: 421569-57-5
- Molecular Formula: C21H17Br2NO5S
- Molecular Weight: 555.2 g/mol
- InChI: InChI=1S/C21H17Br2NO5S/c1-27-13-3-4-17(28-2)14(10-13)20-24(5-6-30-20)19(25)15-8-11-7-12(22)9-16(23)18(11)29-21(15)26/h3-4,7-10,20H,5-6H2,1-2H3
- InChI Key: YYWPFKZDBPMNAA-UHFFFAOYSA-N
- Canonical SMILES: COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
This compound is a synthetic derivative with potential anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
Thiazolidine derivatives can inhibit inflammatory pathways by reducing pro-inflammatory cytokine production and inhibiting the activation of NF-kB pathways in cell models, suggesting potential applications in treating inflammatory diseases.
Antioxidant Properties
It can scavenge free radicals and reduce oxidative stress markers in vitro, which is important since oxidative stress is involved in many chronic diseases.
Anticancer Potential
6,8-dibromo derivatives may have cytotoxic effects against various cancer cell lines, and similar thiazolidine structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of enzymatic pathways involved in inflammatory responses and cancer progression.
- Modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
- Interaction with cellular receptors involved in inflammation and cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related coumarin derivatives:
Research Findings and Hypotheses
- Antimicrobial Activity : Brominated coumarins (e.g., derivatives) show enhanced activity against Gram-positive bacteria due to increased lipophilicity. The thiazolidine group may further synergize this effect by targeting bacterial enzymes .
- Enzyme Inhibition: Thiazolidine-containing compounds are known to inhibit carbonic anhydrase and tyrosine kinases.
- Stability: Bromine and the thiazolidine ring may improve metabolic stability compared to non-brominated or sulfonyl-substituted coumarins, as seen in related compounds .
Q & A
Q. What experimental methodologies are recommended for synthesizing 6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one?
A stepwise approach is advised:
- Nucleophilic substitution : Introduce bromine at positions 6 and 8 of the coumarin scaffold using brominating agents (e.g., ) under controlled conditions to avoid over-bromination.
- Thiazolidine ring formation : React 2-(2,5-dimethoxyphenyl)thiazolidine with a carbonylating agent (e.g., phosgene analogs) to generate the thiazolidine-3-carbonyl intermediate.
- Coupling : Use a coupling reagent (e.g., DCC/DMAP) to conjugate the thiazolidine-carbonyl group to the brominated coumarin core.
Key validation : Monitor intermediates via TLC and purify via column chromatography (silica gel, gradient elution) .
Q. How should researchers characterize the crystallographic structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: THF/ethyl acetate mixture). Refinement via SHELXL (for small-molecule structures) ensures precise bond-length/angle measurements.
- Validation : Check for twinning or disorder using SHELXS/SHELXD ; resolve ambiguities via iterative refinement cycles. Include CIF files in supplementary data .
Q. What spectroscopic techniques are critical for confirming structural integrity?
- NMR : Use - and -NMR (DMSO-d6) to verify bromine-induced deshielding and thiazolidine ring protons (e.g., δ 3.27 ppm for CH3 in analogous structures) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 516–518 for brominated analogs) and isotopic patterns matching ratios .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 2,5-dimethoxyphenylthiazolidine moiety?
- Kinetic control : Extend reaction time to 72 hours (room temperature) to favor complete coupling, as seen in analogous phosphazene syntheses .
- Solvent selection : Use THF for solubility of aromatic intermediates; add triethylamine (2 eq.) to scavenge HCl byproducts and prevent side reactions .
- Troubleshooting : If yield <60%, consider steric hindrance from methoxy groups; test bulkier bases (e.g., DBU) or microwave-assisted synthesis for accelerated kinetics.
Q. What strategies address contradictory data in computational vs. experimental electronic property analyses?
- Hybrid modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental UV-Vis spectra to validate HOMO-LUMO gaps.
- Methodological alignment : Ensure computational parameters (e.g., solvent effects, dielectric constants) match experimental conditions. Discrepancies often arise from oversimplified solvation models in simulations .
Q. How can substituent effects (bromo, methoxy) be systematically studied for structure-activity relationships (SAR)?
- Comparative synthesis : Prepare analogs with halogen/methoxy substitutions at varying positions (e.g., 6,8-dichloro vs. dibromo).
- Bioactivity assays : Test inhibition of kinase targets (e.g., CDK2) to correlate electronic effects (bromo’s electronegativity) with potency.
- Crystallographic overlay : Use SHELXPRO to superimpose structures and identify steric/electronic contributions to binding .
Q. What are best practices for resolving conflicting crystallographic data in polymorphic forms?
- High-resolution data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts.
- Twinned refinement : Apply SHELXL’s TWIN/BASF commands for multi-component crystals. Validate with R-factor convergence (<5% difference) .
Methodological Notes
- Synthetic protocols should prioritize reproducibility: report exact equivalents, solvent grades, and purification Rf values.
- Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and provide full spectral datasets in supplementary materials.
- Computational rigor : Cross-validate docking results with experimental IC50 values to avoid overinterpretation of in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
